2-bromo-4-tert-butyl-6-[(E)-(2,4-dimethylphenyl)diazenyl]phenol
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Overview
Description
2-Bromo-4-tert-butyl-6-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes a bromine atom, a tert-butyl group, and a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-tert-butyl-6-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps:
Formation of the hydrazone: This step involves the reaction of 2,4-dimethylphenylhydrazine with a suitable aldehyde or ketone to form the hydrazone intermediate.
Bromination: The hydrazone intermediate is then subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Cyclization: The final step involves cyclization to form the cyclohexa-2,4-dien-1-one ring structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-tert-butyl-6-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Bromo-4-tert-butyl-6-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-bromo-4-tert-butyl-6-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form hydrogen bonds with active sites, while the bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-tert-butylaniline: Similar structure but lacks the hydrazone moiety.
2,4-Dimethylphenylhydrazine: Contains the hydrazine group but lacks the bromine and tert-butyl groups.
Cyclohexa-2,4-dien-1-one derivatives: Various derivatives with different substituents on the cyclohexa-2,4-dien-1-one ring.
Properties
Molecular Formula |
C18H21BrN2O |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-bromo-4-tert-butyl-6-[(2,4-dimethylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C18H21BrN2O/c1-11-6-7-15(12(2)8-11)20-21-16-10-13(18(3,4)5)9-14(19)17(16)22/h6-10,22H,1-5H3 |
InChI Key |
KOEWMLIZUCZNRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC(=C2)C(C)(C)C)Br)O)C |
Origin of Product |
United States |
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